molecular formula C18H21N3O3S B2708738 N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide CAS No. 1226448-09-4

N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide

Cat. No. B2708738
CAS RN: 1226448-09-4
M. Wt: 359.44
InChI Key: XDFDKLZXQFXBBU-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Evaluation of Antipsychotic Agents

Heterocyclic analogues of carboxamides have been synthesized and evaluated for their potential as antipsychotic agents, demonstrating potent in vivo activities and a lower incidence of extrapyramidal side effects, indicating their potential utility in treating schizophrenia with reduced adverse effects (Norman et al., 1996).

Crystal Structure and Anti-Fatigue Effects

Benzamide derivatives have been synthesized and their crystal structures analyzed, revealing potential applications in identifying binding sites for allosteric modulators of receptors. Moreover, these derivatives have shown promising anti-fatigue effects in animal models, suggesting their utility in enhancing physical endurance (Wu et al., 2014).

Molecular Interaction with Receptors

The molecular interaction of antagonist carboxamides with receptors has been studied, providing insights into the conformational analyses and pharmacophore models for ligand-receptor binding. This research aids in understanding how structural modifications of carboxamides can influence their binding affinity and antagonist activity at specific receptors (Shim et al., 2002).

Atypical Antipsychotic Activity

Substituted benzamides have been explored for their atypical antipsychotic activity, with certain derivatives demonstrating promising pharmacological profiles for further evaluation. This research highlights the therapeutic potential of these compounds in psychiatric disorders (Norman et al., 1996).

Synthesis of Aza-Bicyclic Isoxazolines

The synthesis of novel aza-bicyclic 2-isoxazolines through a regioselective 1,3-dipolar cycloaddition reaction represents another facet of scientific research applications. These compounds could have implications in the development of new therapeutic agents due to their unique chemical structures (Almeida et al., 2009).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-methylsulfanylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-11-16(20-24-12)19-17(22)13-7-9-21(10-8-13)18(23)14-5-3-4-6-15(14)25-2/h3-6,11,13H,7-10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFDKLZXQFXBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide

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